molecular formula C11H11F3O4 B1367470 2,4-Diethoxy-3,5,6-trifluorobenzoic acid

2,4-Diethoxy-3,5,6-trifluorobenzoic acid

Cat. No.: B1367470
M. Wt: 264.2 g/mol
InChI Key: HEKGRZHQRQJZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diethoxy-3,5,6-trifluorobenzoic acid is a fluorinated aromatic building block of high interest in advanced chemical synthesis and pharmaceutical research. As a multifunctional scaffold, it is primarily utilized in the development of active molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The strategic incorporation of fluorine atoms and ether groups on the benzoic acid core can significantly influence a compound's lipophilicity, metabolic stability, and overall bioavailability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers employ this compound as a key precursor in the synthesis of more complex structures, such as heterocyclic compounds and functionalized materials. Its carboxylic acid group allows for straightforward derivatization into amides, esters, and acid chlorides, while the fluorine atoms serve as excellent leaving groups in nucleomatic substitution reactions, enabling further functionalization of the aromatic ring. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11F3O4

Molecular Weight

264.2 g/mol

IUPAC Name

2,4-diethoxy-3,5,6-trifluorobenzoic acid

InChI

InChI=1S/C11H11F3O4/c1-3-17-9-5(11(15)16)6(12)7(13)10(8(9)14)18-4-2/h3-4H2,1-2H3,(H,15,16)

InChI Key

HEKGRZHQRQJZMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)OCC)F)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic effects of 2,4-diethoxy-3,5,6-trifluorobenzoic acid with analogous fluorinated benzoic acids:

Compound Substituents Electron Effects Acidity (pKa)* Key Applications
This compound 2,4-diethoxy; 3,5,6-F EW (F) + ED (OEt) → moderate acidity ~2.8–3.2† Pharmaceutical intermediates (inferred)
3,4,5-Trifluorobenzoic acid 3,4,5-F Strong EW → high acidity ~1.5–1.8 Drug synthesis, pesticides
2,4,5-Trifluorobenzoic acid 2,4,5-F EW → high acidity ~1.7–2.0 Quinolone antibiotics
2-Methoxy-4,6-ditrifluoromethylbenzoic acid 2-OCH₃; 4,6-CF₃ EW (CF₃) + ED (OCH₃) → variable acidity ~2.5–3.0 Specialty chemicals

*Acidity values estimated based on substituent effects. †Predicted due to lack of direct data.

Key Observations:

  • Acidity: Fluorine’s electron-withdrawing effect increases acidity, as seen in 3,4,5-trifluorobenzoic acid (pKa ~1.5–1.8). The ethoxy groups in the target compound likely reduce acidity compared to fully fluorinated analogs but enhance lipophilicity.
  • Bioactivity: Fluorinated benzoic acids with hydroxyl groups (e.g., caffeic acid derivatives) exhibit biological activity (e.g., inhibition of α-synuclein fibrillation), but methoxy or ethoxy substitutions abolish this activity, as seen in 3,4,5-trifluorobenzoic acid .

Industrial and Pharmaceutical Relevance

  • 3,4,5-Trifluorobenzoic acid: Dominates the fluorinated benzoic acid market ($150 million annually), driven by demand for agrochemicals and pharmaceuticals .
  • 2,4,5-Trifluorobenzoic acid: Critical for synthesizing fluoroquinolone antibiotics like ciprofloxacin .
  • This compound: Likely a niche intermediate for specialty drugs or agrochemicals requiring modified solubility and stability profiles.

Q & A

Q. What synthetic methodologies are reported for preparing 2,4-Diethoxy-3,5,6-trifluorobenzoic acid, and how do reaction parameters influence yield?

A common approach involves decarboxylation of substituted phthalic acid derivatives. For example, reacting tetrafluorophthalic acid with amines or alkoxy precursors under controlled heating can introduce ethoxy groups while retaining fluorine substituents. Key parameters include temperature (optimal range: 120–150°C), solvent polarity, and catalyst selection (e.g., acid or base catalysts). Yields are sensitive to the steric hindrance caused by fluorine atoms, which may require prolonged reaction times .

Q. Which spectroscopic techniques are most effective for confirming the substitution pattern and purity of this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for identifying fluorine environments, while 1H^{1}\text{H} NMR resolves ethoxy proton signals (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for CH2_2).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M-H]^-: ~298 m/z) and fragmentation patterns.
  • HPLC : Retention time comparisons with fluorinated benzoic acid standards (e.g., 2,4,5-trifluorobenzoic acid) help assess purity and detect byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of fluorinated benzoic acids under varying conditions?

Density Functional Theory (DFT) calculations model electron-withdrawing effects of fluorine and ethoxy groups on acidity (pKa ~2.5–3.0). Solubility parameters (logP) and hydrogen-bonding potential can be simulated using software like Gaussian or COSMO-RS. These models guide solvent selection for crystallization or reaction optimization .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

Discrepancies may arise from impurities or isomer formation during synthesis. Rigorous purification (e.g., preparative HPLC) and orthogonal characterization (e.g., X-ray crystallography) are essential. For bioactivity studies, standardized assays (e.g., enzyme inhibition IC50_{50}) with positive controls (e.g., salicylic acid derivatives) improve reproducibility .

Q. In environmental tracer studies, how does this compound’s stability compare to other fluorinated benzoic acids?

Fluorine substituents enhance resistance to microbial degradation. Comparative studies under varying pH (4–9) and UV exposure show this compound degrades <5% over 30 days, outperforming non-fluorinated analogs. Detection limits via LC-MS/MS are ~0.1 µg/L, making it suitable for long-term hydrologic tracing .

Q. What protective group strategies improve selectivity during fluorination or ethoxylation?

Temporary protection of the carboxylic acid group (e.g., methyl ester formation) prevents unwanted side reactions. Selective fluorination using DAST (diethylaminosulfur trifluoride) or Olah’s reagent can target specific positions, while ethoxy groups are introduced via Williamson ether synthesis under anhydrous conditions .

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